molecular formula C19H21FN2O3S B6557211 4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide CAS No. 1040670-27-6

4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide

Cat. No.: B6557211
CAS No.: 1040670-27-6
M. Wt: 376.4 g/mol
InChI Key: ROWWIAJEROGXIU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 4-position, linked via a propyl chain to a 1,2,3,4-tetrahydroisoquinoline sulfonyl group. The sulfonyl moiety enhances interactions with biological targets, while the fluorine atom modulates electronic properties and bioavailability.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-8-6-16(7-9-18)19(23)21-11-3-13-26(24,25)22-12-10-15-4-1-2-5-17(15)14-22/h1-2,4-9H,3,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWWIAJEROGXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline core can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a Lewis acid.

    Sulfonylation: The tetrahydroisoquinoline is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Coupling with 4-Fluorobenzoyl Chloride: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

Neuropharmacological Applications

Tetrahydroisoquinolines (THIQs), including derivatives like 4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide, have been studied for their neuroprotective properties. Research indicates that THIQs can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

  • Mechanism of Action : The sulfonyl group may enhance binding affinity to specific receptors involved in neurotransmission, potentially leading to improved cognitive functions and neuroprotection .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that the unique structural features of THIQ derivatives contribute to their efficacy against bacterial and fungal infections.

  • Case Study : A study highlighted the synthesis of various THIQ derivatives and their screening for antimicrobial activity, showing promising results against resistant strains of bacteria .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline Sulfonyl Intermediate :
    • Reaction of 1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride in the presence of a base.
  • Alkylation :
    • The sulfonyl derivative is alkylated using 3-bromopropylamine to introduce the propylamine chain.

This multi-step synthesis allows for the introduction of various functional groups that can be tailored for specific biological activities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroisoquinoline moiety can mimic natural substrates or inhibitors. This dual interaction enhances the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

4-Fluoro vs. 3-Methyl Substitution
  • 3-Methyl-N-[3-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Propyl]Benzamide (CAS 1040671-36-0): Structure: A methyl group at the 3-position instead of fluorine. Biological Activity: Demonstrates cytotoxicity against breast cancer cells (IC₅₀ in low micromolar range) and anti-inflammatory effects via sulfonyl-enzyme interactions .
3,4-Difluoro Substitution
  • 3,4-Difluoro-N-[3-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Propyl]Benzamide (CAS 1040670-34-5): Structure: Two fluorine atoms at the 3- and 4-positions. Impact: Increased lipophilicity and electron-withdrawing effects, which may enhance metabolic stability and target affinity .
Triethoxy Substitution
  • 3,4,5-Triethoxy-N-[2-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Ethyl]Benzamide: Structure: Ethoxy groups at the 3-, 4-, and 5-positions. Synthesis: Utilizes Preyssler heteropolyacid catalyst for improved yield, highlighting methodological differences in production . Application: Enhanced solubility due to ethoxy groups, suitable for formulations requiring aqueous compatibility.

Modifications to the Sulfonyl-Linked Side Chain

Propyl vs. Ethyl Chain
  • N-(2-(Propylsulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide: Structure: Shorter ethyl chain and benzamide attached directly to the isoquinoline ring. Activity: Exhibits selectivity for enzymes like kinases due to reduced chain flexibility .
Benzothiazol Derivatives
  • N-[3-(Dimethylamino)Propyl]-N-(4-Fluoro-1,3-Benzothiazol-2-yl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide Hydrochloride (CAS 1135137-29-9): Structure: Incorporates a benzothiazole ring and dimethylamino propyl group. Molecular Weight: 589.1 g/mol, significantly higher due to the benzothiazole moiety. Application: Explored for neuroprotective properties and enzyme inhibition, leveraging synergistic effects of benzothiazole and sulfonyl groups .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution : Electron-withdrawing effects increase binding affinity to charged enzymatic pockets.
  • Sulfonyl Group : Critical for hydrogen bonding with active sites (e.g., kinases, proteases) .
  • Chain Length : Propyl chains balance flexibility and rigidity, optimizing target engagement compared to shorter ethyl linkages .

Biological Activity

4-Fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzamide core linked to a tetrahydroisoquinoline sulfonyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22FN3O2S
  • Molecular Weight : 357.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The sulfonyl group in the tetrahydroisoquinoline moiety is believed to facilitate strong interactions with enzyme active sites, potentially inhibiting their activity. The benzamide structure may enhance binding affinity to specific receptors, modulating their function and leading to therapeutic effects.

Cholinesterase Inhibition

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant cholinesterase inhibitory activity. A study focused on similar compounds demonstrated that certain derivatives showed comparable inhibition levels to established cholinesterase inhibitors like tacrine . The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. One compound demonstrated an EC50 value of 3.15 μM against viral replication in Vero E6 cells, suggesting that modifications to the tetrahydroisoquinoline structure could yield compounds with enhanced antiviral properties .

Comparative Analysis of Biological Activities

Compound Activity IC50/EC50 Value Reference
This compoundCholinesterase InhibitionSimilar to tacrine
Tetrahydroisoquinoline Derivative AAntiviral (SARS-CoV-2)EC50 = 3.15 μM
Tetrahydroisoquinoline Derivative BCholinesterase InhibitionIC50 comparable to tacrine

Case Studies and Research Findings

  • Cholinesterase Inhibitors : A study synthesized various benzamide derivatives and evaluated their cholinesterase inhibitory activity using Ellman’s spectrophotometric method. Among these, some derivatives exhibited significant inhibition levels comparable to established drugs used in Alzheimer’s treatment .
  • Antiviral Research : In vitro studies on tetrahydroisoquinoline-based compounds revealed promising results against SARS-CoV-2. The modifications made to the basic structure enhanced their efficacy against viral replication .

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